5-Chloro-8-quinolinyl 1,2,3-thiadiazol-5-yl ether
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-quinolinyl 1,2,3-thiadiazol-5-yl ether typically involves the reaction of 5-chloro-8-hydroxyquinoline with 1,2,3-thiadiazole-5-yl chloride under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-8-quinolinyl 1,2,3-thiadiazol-5-yl ether undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation and Reduction:
Major Products Formed
The major products formed from substitution reactions depend on the nucleophile used. For example, reaction with an amine would yield an amine-substituted quinoline derivative .
Scientific Research Applications
5-Chloro-8-quinolinyl 1,2,3-thiadiazol-5-yl ether has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Chloro-8-quinolinyl 1,2,3-thiadiazol-5-yl ether involves its interaction with bacterial enzymes, leading to the inhibition of bacterial growth . The molecular targets and pathways involved are not fully elucidated but are believed to involve the disruption of essential bacterial processes .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-8-hydroxyquinoline: A precursor in the synthesis of 5-Chloro-8-quinolinyl 1,2,3-thiadiazol-5-yl ether.
1,2,3-Thiadiazole-5-yl chloride: Another precursor used in the synthesis.
Properties
IUPAC Name |
5-(5-chloroquinolin-8-yl)oxythiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3OS/c12-8-3-4-9(16-10-6-14-15-17-10)11-7(8)2-1-5-13-11/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQWCCKSEKDFIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OC3=CN=NS3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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